molecular formula C20H21FN2O B602184 Citalopram Olefinic Impurity CAS No. 920282-75-3

Citalopram Olefinic Impurity

Katalognummer B602184
CAS-Nummer: 920282-75-3
Molekulargewicht: 324.39
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Citalopram Olefinic Impurity, also known as 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile, is an impurity of Citalopram . Citalopram is an inhibitor of serotonin (5-HT) uptake and is used as an antidepressant .


Synthesis Analysis

In pharmaceutical companies, when citalopram is synthesized, some impurities are produced as byproducts . The identification of this compound is performed using pharmacopeia standards .


Molecular Structure Analysis

The molecular formula of Citalopram Olefinic Impurity is C20H21FN2O . It has a molecular weight of 324.39 . The structure of citalopram is a racemic bicyclic phthalate derivate and is the only compound with a tertiary amine and 2 nitrogen-containing metabolites among all SSRIs .


Chemical Reactions Analysis

The RP-HPLC method was investigated for the separation of citalopram and its four impurities . The influence of different experimental conditions (buffer pH, flow rate, and column temperature) on the chromatographic behavior of citalopram and its four impurities was investigated .


Physical And Chemical Properties Analysis

The optimal HPLC conditions for an efficient separation of citalopram and its four impurities are buffer pH 7.0, flow rate 1.0 mL/min, and column temperature 25°C . The elaborated HPLC method was found to be linear, specific, sensitive, precise, accurate, and robust .

Wissenschaftliche Forschungsanwendungen

Characterization and Analysis

  • Trace-Level Impurities in Bulk Drug Citalopram : High-performance liquid chromatography/tandem multistage mass spectrometry (HPLC/MSn) was developed to detect and characterize impurities in bulk drug citalopram. This method facilitated the investigation of fragmentation behavior of citalopram and its impurities (Sun et al., 2007).

  • LC/MS/MS for Structural Elucidation of Impurities : A novel LC-ESI/MS method was created for identifying impurities in citalopram, using ion trap mass analyzer and accurate mass obtained using Q-TOF mass analyzer for structural proposal (Raman et al., 2009).

  • Characterization Using Semi-Preparative Isolation and NMR : Unknown impurities in citalopram hydrobromide were characterized via semi-preparative HPLC followed by NMR, FT-IR, and elemental analysis, providing a comprehensive insight into the impurity structures (Thomas et al., 2012).

Environmental Impact and Degradation

  • Waterborne Effects on Fish : A study on the effects of waterborne citalopram on the behavior of the three-spine stickleback fish revealed changes in behavior that have potential ecological consequences (Kellner et al., 2016).

  • Degradation by Simulated Sunlight : Citalopram's degradation in water under simulated sunlight showed its relative stability in various solutions, but potential for dissipation from the aqueous phase, particularly under photosensitized conditions (Kwon & Armbrust, 2005).

  • Transformation Products in Wastewater : The study of citalopram transformation products in wastewater highlighted the formation of new compounds and assessed their toxicity compared to citalopram, with several being less toxic (Osawa et al., 2019).

Analytical Method Development

  • HPLC Analysis of Impurities : Development of a reversed-phase high-performance liquid chromatographic method enabled simultaneous separation and determination of citalopram hydrobromide and its process impurities (Rao et al., 2008).

  • Citalopram Potentiometric Membrane Sensor : A novel citalopram-tetraphenyl borate ion-pair based PVC membrane sensor was designed for citalopram determination, suitable for quality control analysis in pharmaceutical formulations and urine (Faridbod et al., 2020).

  • Optimization of HPLC Analysis Using Experimental Design : Statistical experimental design was used to investigate the RP-HPLC method for separating citalopram and its impurities, leading to an optimized and robust method for quality control (Tadić et al., 2012).

Wirkmechanismus

Citalopram enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the SSRIs, citalopram is the most selective toward serotonin reuptake inhibition . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Zukünftige Richtungen

The developed QSRR model can be extended to the prediction of the retention times with the other citalopram impurities, degradation products, and metabolites . This could be a potential future direction for research in this area.

Eigenschaften

IUPAC Name

4-[4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]-3-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-4-19(16-6-8-18(21)9-7-16)20-10-5-15(13-22)12-17(20)14-24/h4-10,12,24H,3,11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAICSOQOSARWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citalopram Olefinic Impurity
Reactant of Route 2
Citalopram Olefinic Impurity
Reactant of Route 3
Reactant of Route 3
Citalopram Olefinic Impurity
Reactant of Route 4
Citalopram Olefinic Impurity
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Citalopram Olefinic Impurity
Reactant of Route 6
Citalopram Olefinic Impurity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.